Product packaging for Liothyronine Ethyl Ester(Cat. No.:CAS No. 3005-97-8)

Liothyronine Ethyl Ester

Cat. No.: B1508630
CAS No.: 3005-97-8
M. Wt: 679.03 g/mol
InChI Key: XVBVEMSFGOEYPM-UHFFFAOYSA-N
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Description

Liothyronine Ethyl Ester, with the CAS Number 3005-97-8 and molecular formula C 17 H 16 I 3 NO 4 , is an ethyl ester derivative of Liothyronine . Liothyronine is the synthetic form of the endogenous thyroid hormone triiodothyronine (T3), a critical regulator of metabolism, growth, and development . As a derivative, this compound is primarily used in pharmacological and biochemical research. Its applications include serving as a key intermediate in the synthesis of other chemical compounds and in analytical method development during drug discovery and formulation stages . Researchers value this compound for its role in studying the mechanisms of thyroid hormone action and metabolism. This product is provided with a Certificate of Analysis to ensure identity and purity, making it a reliable standard for Quality Control (QC) applications . This compound is intended for Research Use Only and is not approved for human consumption, diagnosis, or treatment of any disease .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16I3NO4 B1508630 Liothyronine Ethyl Ester CAS No. 3005-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3005-97-8

Molecular Formula

C17H16I3NO4

Molecular Weight

679.03 g/mol

IUPAC Name

ethyl 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C17H16I3NO4/c1-2-24-17(23)14(21)7-9-5-12(19)16(13(20)6-9)25-10-3-4-15(22)11(18)8-10/h3-6,8,14,22H,2,7,21H2,1H3

InChI Key

XVBVEMSFGOEYPM-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N

Origin of Product

United States

Physicochemical Properties of Liothyronine Ethyl Ester

Liothyronine (B1675554) Ethyl Ester is the O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine ethyl ester. lgcstandards.com Its fundamental physical and chemical characteristics are essential for its application in a research setting.

PropertyValue
Molecular Formula C₁₇H₁₆I₃NO₄ lgcstandards.com
Molecular Weight 679.02 g/mol
CAS Number 3005-97-8 lgcstandards.com
Physical State Solid nih.gov
Solubility Soluble in dimethyl sulfoxide, methanol, and ethanol. chembk.com

Molecular Pharmacology and Biochemical Interactions in Preclinical Models

Investigation of Thyroid Hormone Receptor (TR) Binding Kinetics and Affinity

The biological activity of thyroid hormones and their analogs is initiated by their binding to thyroid hormone receptors (TRs), which are members of the nuclear receptor superfamily. nih.gov There are two major isoforms of TR, TRα and TRβ, which are encoded by separate genes. medchemexpress.com These receptors mediate the effects of T3 on growth, development, and metabolism. medchemexpress.com The affinity and kinetics of liothyronine (B1675554) ethyl ester's binding to these receptor subtypes are critical determinants of its potential thyromimetic activity.

In Vitro Receptor Binding Assays with Recombinant TR Subtypes (TRα, TRβ)

In vitro binding assays are crucial for determining the affinity of a ligand for its receptor. For thyroid hormone analogs, these assays typically use recombinant human TRα and TRβ proteins. Competitive binding assays, often utilizing radiolabeled T3 (¹²⁵I-T3), are employed to measure the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of the test compound. mdpi.com

Table 1: Comparative Binding Affinities of Thyroid Hormones and Analogs to TR Subtypes This table is generated based on available data for related compounds and serves as a template for the expected data for Liothyronine Ethyl Ester.

CompoundTR SubtypeBinding Affinity (Kd/Ki, nM)Reference
Liothyronine (T3)hTRα2.33 (Ki) medchemexpress.com
Liothyronine (T3)hTRβ2.29 (Ki) medchemexpress.com
Liothyronine (T3)TRα0.058 (Kd) mdpi.com
Liothyronine (T3)TRβ0.081 (Kd) mdpi.com
3,5,3'-triiodothyroacetic acid (TRIAC)TRαSimilar to T3 researchgate.net
3,5,3'-triiodothyroacetic acid (TRIAC)TRβHigher than T3 researchgate.net

Computational Modeling of Ligand-Receptor Interactions for this compound

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, provides valuable insights into the specific interactions between a ligand and its receptor at the atomic level. nih.govacs.org These models can predict binding modes, identify key amino acid residues involved in the interaction, and help explain the binding affinity and selectivity observed in experimental assays. nih.govresearchgate.net

For thyroid hormones, the interaction with the TR ligand-binding domain (LBD) is well-characterized. The anionic carboxylate group of the alanine (B10760859) side chain is essential for high-affinity binding, while the protonation state of the phenolic hydroxyl group also influences binding. nih.govresearchgate.net Molecular docking studies have shown that the binding energy of T3 with TRα and TRβ is significant, with calculated values of -10.51 and -11.75 kcal/mol, respectively. mdpi.com

For this compound, a computational model would predict how the ethyl ester group fits into the ligand-binding pocket of TRα and TRβ. The single amino acid difference between the two subtypes (Ser277 in TRα and Asn331 in TRβ) is known to influence ligand binding and could be a key determinant of any potential subtype selectivity of the ethyl ester derivative. acs.org MD simulations could further elucidate the stability of the ligand-receptor complex and the conformational changes induced upon binding. acs.org

Allosteric Modulation Studies of TR Activity

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) ligand-binding site, thereby altering the receptor's conformation and function. nih.gov These modulators can be positive (enhancing agonist activity) or negative (inhibiting agonist activity). nih.govpatsnap.com In the context of the TSH receptor, another key player in the thyroid axis, allosteric modulators have been identified that can regulate its activity. nih.govfrontiersin.orgmdpi.com

While there is no specific information in the provided results about allosteric modulation of TRs by this compound, this remains a theoretical possibility. Studies on allosteric modulation of TRs would investigate whether this compound can influence the binding or signaling of the endogenous ligand, T3, through an allosteric mechanism. Such studies would involve functional assays to measure TR-mediated gene transcription in the presence of both T3 and the ethyl ester derivative.

Cellular Uptake and Efflux Mechanisms in Non-Human Cell Lines

The entry of thyroid hormones into target cells is a critical step for their biological activity and is mediated by specific transporter proteins. jaypeedigital.comnih.gov Understanding the cellular transport of this compound is essential to determine its bioavailability at the site of action.

Role of Membrane Transporters (e.g., MCT8, OATPs) in this compound Disposition

Several families of transporters are involved in thyroid hormone transport, including monocarboxylate transporters (MCTs) and organic anion transporting polypeptides (OATPs). frontiersin.orgeur.nl MCT8 (SLC16A2) is a highly specific and important transporter for T3 and T4. frontiersin.orgeur.nl Mutations in the MCT8 gene lead to severe neurological disorders, highlighting its crucial role in thyroid hormone transport, particularly into the brain. nih.gov MCT10 (SLC16A10) is another transporter that facilitates the transport of aromatic amino acids and thyroid hormones, with a preference for T3. nih.gov OATPs, such as OATP1C1, are also involved in thyroid hormone transport, particularly across the blood-brain barrier. nih.gov

The transport of this compound by these transporters has not been explicitly studied in the provided search results. However, based on its structural similarity to T3, it is plausible that it is a substrate for one or more of these transporters. The esterification of the carboxyl group in this compound could significantly alter its interaction with the transporters. For example, studies with other T3 analogs have shown that modifications to the alanine side chain can affect transport efficiency. frontiersin.org Investigating the uptake of radiolabeled this compound in cell lines expressing specific transporters (e.g., MCT8-transfected cells) would be necessary to determine its transport kinetics (Km and Vmax) and specificity.

Table 2: Key Membrane Transporters for Thyroid Hormones This table summarizes known transporters for thyroid hormones, which are likely candidates for mediating the transport of this compound.

TransporterGenePrimary SubstratesTissue Distribution (selected)Reference
MCT8SLC16A2T3, T4, rT3, 3,3'-T2Brain, Liver, Kidney, Thyroid frontiersin.org, eur.nl
MCT10SLC16A10T3, Aromatic amino acidsIntestine, Kidney, Liver, Placenta nih.gov
OATP1C1SLCO1C1T4, rT3Brain (blood-brain barrier) nih.gov

Vesicular Transport and Intracellular Compartmentalization Studies

Once inside the cell, thyroid hormones are transported to the nucleus where they bind to TRs. jaypeedigital.comnih.gov The process of intracellular transport can involve vesicular transport mechanisms and compartmentalization within different cellular organelles. nih.gov Studies in rat skeletal myoblasts have shown that the uptake of T3 is a temperature-dependent and energy-requiring process, suggesting the involvement of an endocytotic pathway. nih.gov

Enzymatic Hydrolysis and Activation Pathways

This compound is designed as a prodrug, a molecule that is converted into its active pharmacological form within the body. This activation process relies on the ubiquitous presence of enzymes capable of hydrolyzing its ester bond.

Esterase-Mediated Conversion to Liothyronine in Tissue Homogenates and Cellular Systems (non-human)

The fundamental activation pathway for this compound is its conversion to the biologically active hormone, liothyronine (T3). This biotransformation is mediated by esterase enzymes present in various tissues. Ester prodrugs are commonly designed to leverage these non-specific esterases for efficient conversion to the parent drug. nih.govnih.gov The presence of an ester group is often associated with metabolic instability, a feature harnessed in soft drug design to ensure predictable and rapid conversion. nih.gov

In preclinical models, esterase-mediated hydrolysis is a well-established mechanism for drug activation. mdpi.com Studies utilizing rat plasma and liver microsomes demonstrate the rapid hydrolysis of various ester compounds, indicating high esterase activity in these non-human systems. nih.gov For instance, the conversion of ester prodrugs of diclofenac (B195802) to the parent compound in rat plasma is rapid due to high esterase activity. nih.gov This principle is foundational to understanding the activation of this compound. The process involves the cleavage of the ethyl ester group by hydrolytic enzymes, releasing the active liothyronine molecule. uef.fi Historical methods for studying thyroid hormones have also employed enzymatic hydrolysis to isolate the core structures from biological tissues, such as the hog thyroid gland, further establishing the principle of enzymatic cleavage in this class of compounds. researchgate.netresearchgate.net

Characterization of Specific Esterases Involved in Biotransformation

The hydrolysis of ester-containing prodrugs is generally carried out by a variety of non-specific esterases. mdpi.com The most prominent of these are carboxylesterases (CES), particularly CES1 and CES2, which are abundant in tissues like the liver and are responsible for the metabolism of a wide array of xenobiotics and the activation of many prodrugs. nih.gov

While direct studies characterizing the specific esterases for this compound are not detailed in the available literature, the broad substrate specificity of CES1 and CES2 makes them the most likely enzymes responsible for its biotransformation. Ocular tissues in species like rabbits and pigs also show significant esterase activity, including from acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and other carboxylesterases, highlighting the widespread distribution of enzymes capable of this conversion. uef.fi

Kinetic Parameters of Hydrolysis and Factors Influencing Conversion Rate

The rate of enzymatic hydrolysis of an ester prodrug like this compound is governed by several kinetic parameters and is influenced by the molecule's chemical structure. nih.govias.ac.in The half-life (t½) of the ester in a biological system is a key indicator of its metabolic stability; a shorter half-life signifies a faster conversion rate. nih.gov

Factors that influence the rate of hydrolysis include:

Alkyl Group Size: In homologous series of esters, the rate of hydrolysis can be affected by the size of the alkyl group. For example, in studies of benzoate (B1203000) esters in rat plasma, ethyl benzoate was hydrolyzed more rapidly (shorter t½) than methyl benzoate. nih.gov

Steric Effects: The three-dimensional structure around the ester bond can hinder or facilitate enzyme access, thereby affecting the reaction rate. nih.gov

Electronic Effects: The presence of electron-withdrawing or electron-donating substituent groups on the aromatic rings can alter the susceptibility of the carbonyl carbon to nucleophilic attack, thus changing the hydrolysis rate. For instance, an electron-withdrawing bromine atom on ethyl benzoate was found to decrease its hydrolytic stability (shorten its half-life) in rat plasma. nih.gov

The following table, based on data from the hydrolysis of model benzoate esters in rat plasma, illustrates these principles.

CompoundAlkyl GroupSubstituentHalf-life (t½) in Rat Plasma (minutes)
Methyl benzoateMethylNone36
Ethyl benzoateEthylNone17
n-Propyl benzoaten-PropylNone<15
n-Butyl benzoaten-ButylNone<15
Ethyl p-bromo benzoateEthylp-Bromo (electron-withdrawing)12

This table presents kinetic data for benzoate esters to demonstrate the principles influencing ester hydrolysis rates in a biological matrix. Data sourced from a study on comparative chemical and biological hydrolytic stability. nih.gov

These findings suggest that the conversion rate of this compound to liothyronine would similarly be dependent on its specific chemical structure and the enzymatic activity of the tissue in which it is metabolized.

Downstream Molecular Signaling Pathway Activation in In Vitro Systems

Upon its conversion to liothyronine (T3), the compound exerts its biological effects by interacting with nuclear thyroid hormone receptors (TRs) and modulating the expression of target genes. fpnotebook.comwikipedia.org This genomic action subsequently influences a wide range of cellular processes, including mitochondrial function.

Gene Expression Profiling in Response to this compound (e.g., T3-responsive genes)

As a prodrug, this compound is expected to induce the same profile of T3-responsive genes as liothyronine itself following its hydrolysis. Studies in various non-human cellular and in vivo models have identified numerous genes that are regulated by T3.

In rat liver, cDNA expression arrays identified two distinct temporal patterns of gene expression following T3 administration. nih.gov An "early" response pattern involved genes whose transcription rose within 6 hours, while a "late" response pattern showed a sustained increase over 48 hours, suggesting a more complex regulatory cascade involving intermediate factors like Nuclear Respiratory Factor 1 (NRF-1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 (PGC-1). nih.gov In vitro studies using mouse trophoblast cells showed that T3 affects the expression of genes involved in differentiation, angiogenesis, and immune function. nih.gov

The table below summarizes a selection of genes shown to be regulated by T3 in preclinical models.

GeneFunctionModel SystemEffect of T3
TpbpTrophoblast differentiationMouse Trophoblast CellsUpregulation
VEGFAngiogenesisMouse Trophoblast CellsUpregulation (at low doses)
PGFAngiogenesisMouse Trophoblast CellsUpregulation
CPT1AFatty Acid OxidationTHRB-HepG2 CellsUpregulation
NRF-1Mitochondrial BiogenesisRat Liver (in vivo)Upregulation
PGC-1Transcriptional CoactivatorRat Liver (in vivo)Upregulation

This table provides examples of genes whose expression is modulated by T3, the active form of this compound, in various preclinical models. nih.govnih.govnih.govresearchgate.net

Modulation of Mitochondrial Function and Biogenesis in Cellular Models

A primary target of T3 signaling is the mitochondrion, where the hormone stimulates energy metabolism and the production of new mitochondria. nih.govmdpi.com The effects of T3, and therefore the anticipated downstream effects of this compound, on mitochondrial function are profound and multifaceted.

Studies in cellular models such as human liver-derived THRB-HepG2 cells and primary brown adipocytes have demonstrated that T3:

Increases Mitochondrial Respiration: T3 enhances basal, maximal, and spare respiratory capacity, indicating a net increase in mitochondrial activity. nih.govresearchgate.netnih.gov

Stimulates Mitochondrial Biogenesis: T3 promotes the formation of new mitochondria, a process essential for meeting increased cellular energy demands. nih.govnih.gov This is partly mediated by the upregulation of key transcriptional regulators like PGC-1 and NRF-1. nih.govmdpi.com

Induces Mitophagy: Alongside biogenesis, T3 activates mitophagy, a selective form of autophagy that removes damaged or dysfunctional mitochondria. nih.govmdpi.comnih.gov This quality control mechanism is crucial for maintaining a healthy mitochondrial population, especially during periods of high metabolic activity and associated oxidative stress. nih.govmdpi.com In liver cells, this process has been shown to be mediated through the ROS-AMPK-ULK1 signaling pathway. nih.govmdpi.com

The following table summarizes the key effects of T3 on mitochondrial parameters in preclinical cellular models.

Mitochondrial ParameterCellular ModelObserved Effect of T3
Basal RespirationTHRB-HepG2 CellsIncrease
Maximal Respiratory CapacityTHRB-HepG2 CellsIncrease
Mitochondrial Membrane PotentialTHRB-HepG2 CellsIncrease
Mitochondrial BiogenesisPrimary Brown AdipocytesIncrease
Mitophagy / Autophagic FluxTHRB-HepG2, Primary Brown AdipocytesIncrease
Fatty Acid OxidationPrimary Brown AdipocytesIncrease

This table outlines the demonstrated effects of T3 on key aspects of mitochondrial function and dynamics in various in vitro systems. nih.govresearchgate.netnih.gov

Non-Genomic Actions of Thyroid Hormones and this compound Probing

The classical understanding of thyroid hormone action centers on their regulation of gene transcription through nuclear receptors, a process known as genomic action. nih.gov However, a growing body of evidence has established that thyroid hormones also elicit rapid cellular responses that are independent of gene expression, termed non-genomic actions. nih.govresearchgate.net These effects are initiated at the plasma membrane and involve the activation of intracellular signaling cascades. nih.gov

Non-genomic actions of thyroid hormones are critical for a variety of physiological processes and have been observed in numerous preclinical models. frontiersin.org These rapid effects are often mediated by the binding of thyroid hormones, primarily thyroxine (T4) and to a lesser extent 3,5,3'-triiodothyronine (T3 or liothyronine), to a specific receptor site on the plasma membrane integrin αvβ3. researchgate.netnih.gov This interaction triggers a cascade of intracellular events, distinguishing it from the slower, transcription-dependent genomic pathway. nih.gov

The binding of thyroid hormones to integrin αvβ3 can initiate several downstream signaling pathways, with the mitogen-activated protein kinase (MAPK/ERK) pathway being one of the most extensively studied. researchgate.netnih.gov Activation of the ERK1/2 cascade by thyroid hormones has been demonstrated in various cell types, including human osteoblast-like cells, leading to cellular proliferation. nih.gov These non-genomic actions can ultimately influence gene transcription indirectly, creating an overlap between the two pathways. nih.gov For instance, the activation of ERK1/2 can lead to the phosphorylation of nuclear proteins, thereby modulating their activity. conicet.gov.ar

In preclinical research, the study of these non-genomic pathways often relies on the use of specific molecular probes. Thyroid hormone analogs that are modified to prevent nuclear receptor binding or cell entry are particularly valuable in isolating and studying membrane-initiated effects. One such tool is tetraiodothyroacetic acid (tetrac), a deaminated analog of T4, which blocks the binding of T4 and T3 to the integrin αvβ3 receptor, thereby inhibiting their non-genomic effects. researchgate.net This makes tetrac (B142916) an essential probe for confirming the involvement of the integrin receptor in observed cellular responses. researchgate.net

While the non-genomic actions of liothyronine (T3) are well-documented, specific research detailing the use of its derivative, this compound, as a probe in preclinical models of non-genomic action is not extensively available in the current body of scientific literature. As an ester of liothyronine, it is a chemically modified version of the active hormone. The esterification of the carboxylic acid group could potentially alter its binding affinity for plasma membrane receptors and its transport characteristics across the cell membrane. However, without specific studies, its precise role and efficacy as a probe for non-genomic pathways remain to be elucidated.

The table below summarizes key research findings from preclinical models that demonstrate the non-genomic actions of thyroid hormones.

Hormone/AnalogPreclinical ModelKey Non-Genomic EffectSignaling Pathway Involved
Liothyronine (T3) Human osteoblast-like cells (MG-63)Stimulation of cell proliferationERK activation via integrin αvβ3 nih.gov
Thyroxine (T4) Human osteoblast-like cells (MG-63)Stimulation of cell proliferationERK activation via integrin αvβ3 nih.gov
Liothyronine (T3) L-6 myoblastsActivation of Na+/H+ exchangerTyrosine kinase, PLC, PKC, MAPK/ERK conicet.gov.ar
Thyroxine (T4) L-6 myoblastsActivation of Na+/H+ exchangerTyrosine kinase, PLC, PKC, MAPK/ERK conicet.gov.ar
Liothyronine (T3) Human endothelial cellsInduction of nitric oxide productionPI3K/AKT signaling nih.gov

Preclinical Pharmacodynamics and Biological Activity in in Vitro and Non Human in Vivo Models

Evaluation of Tissue-Specific Activation and Distribution in Animal Models

The potential for tissue-selective action of a T3 prodrug like its ethyl ester is of significant interest, as thyroid hormone actions vary widely between different organs such as the brain, liver, and heart. Animal models are crucial for dissecting these tissue-specific effects and understanding the metabolic fate of such compounds.

Specific studies detailing the organ distribution of liothyronine (B1675554) ethyl ester in animal models are not extensively available in publicly accessible literature. However, the distribution pattern can be inferred from the known behavior of its parent compound, liothyronine (T3), and related metabolites.

Following administration, liothyronine ethyl ester is expected to be distributed to various tissues where it can be metabolized. The distribution of its active metabolite, T3, and other downstream products like 3,3'-diiodothyronine (B1196669) (3,3'-T2), is well-characterized. In rodents, the highest concentrations of T3 metabolites, such as 3-iodothyronamine (B1242423) (T1AM), are found in the liver, with significant levels also detected in the brain and muscle. The tissue concentrations of these amines are often many times higher than those found in serum, indicating significant tissue uptake and accumulation.

For instance, studies in rats have shown that intracellular concentrations of T1AM can be up to 20-fold higher in tissues compared to serum. This differential distribution is critical, as the biological effects of thyroid hormones are mediated by their presence within the target cell. The lipophilic nature of the ethyl ester may alter its initial distribution compared to T3, potentially enhancing its passage across cell membranes before hydrolysis.

Table 1: Illustrative Tissue Distribution of a T3 Metabolite (T1AM) in a Rodent Model This table represents typical data for a T3 metabolite, which would be a downstream product of this compound following its conversion to T3.

TissueConcentration (pmol/g)
Liver92.9 ± 28.5
Lung5.6 ± 1.5
Serum0.3 ± 0.03 (pmol/ml)
Data derived from studies on T3 metabolites in rats.

The ultimate distribution of metabolic activity will depend on the interplay between the prodrug's passive diffusion and the activity of membrane transporters and intracellular enzymes.

The conversion of this compound to the active liothyronine is presumed to be catalyzed by intracellular esterases, such as carboxylesterases, which are abundantly expressed in tissues like the liver, kidney, and intestine. The concept of localized, controlled drug release is a key principle in prodrug design.

An ex vivo experimental approach would typically involve incubating tissue homogenates or slices from animal models (e.g., rat liver, intestine) with this compound. The rate of appearance of liothyronine and the disappearance of the parent ester would be quantified over time, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This type of analysis allows for a direct assessment of a tissue's capacity to perform the bio-activating hydrolysis.

While specific ex vivo studies on this compound are not readily found in published literature, the high esterase activity in the liver suggests it would be a primary site for the conversion of the prodrug to active T3. This localized generation of T3 within hepatocytes could lead to more pronounced effects on hepatic gene expression and metabolism compared to systemic T3 administration.

Comparative Pharmacodynamic Studies with Liothyronine (T3) in Non-Human Systems

To understand the unique biological profile of this compound, it is essential to compare its effects directly with those of T3 in controlled non-human systems. These studies can reveal differences in the magnitude or timing of cellular responses.

Transcriptomic and proteomic analyses are powerful, unbiased methods to map the global changes in gene and protein expression following exposure to a compound. Such studies can elucidate the molecular pathways modulated by this compound relative to T3.

In a hypothetical comparative study using a rodent model, liver or heart tissue would be harvested from animals treated with either this compound, T3, or a vehicle control. RNA sequencing (transcriptomics) and mass spectrometry-based proteomics would then be used to identify differentially expressed genes and proteins.

The expected outcome is that this compound, after conversion to T3, would modulate the same T3-responsive genes. These include genes involved in metabolism, cell growth, and mitochondrial function. However, differences in the timing or magnitude of these changes could arise due to the kinetics of prodrug conversion. For example, a slower, more sustained release of intracellular T3 from the ethyl ester could lead to a different temporal pattern of gene expression compared to the rapid effects of exogenous T3.

Table 2: Representative T3-Responsive Genes in Preclinical Models This table shows examples of genes known to be regulated by T3, which would be the focus of a comparative transcriptomic study involving this compound.

Gene CategoryGene ExampleModel Organism/SystemEffect of T3
Mitochondrial BiogenesisPGC-1αMouse HepatocytesUpregulation
MetabolismDeiodinase 1 (D1)Rat LiverUpregulation
Splicing FactorsSrsf3Mouse KidneyDownregulation (in aging models)
Ribosomal ProteinsVarious (RPL/RPS)Mouse KidneyUpregulation of mRNA
Data compiled from studies on T3 effects in various animal models.

Proteomic analysis would complement these findings by confirming whether changes in mRNA levels translate to changes in protein abundance, providing a more complete picture of the cellular response.

Thyroid hormone plays a dual role in controlling the balance between cellular proliferation and differentiation, with the specific outcome being highly dependent on the tissue context and developmental stage. Comparative studies in model systems can parse the effects of this compound on these fundamental cellular processes.

Using primary cell cultures (e.g., hepatocytes, cardiomyocytes) or embryonic stem cells from animal models, researchers can assess the impact of this compound versus T3. Key endpoints would include measuring DNA synthesis (e.g., BrdU incorporation) for proliferation and monitoring the expression of tissue-specific differentiation markers. For example, T3 is known to be critical for the postnatal maturation of intestinal epithelial cells, a process involving both the cessation of proliferation and the onset of terminal differentiation.

A study might investigate whether the ethyl ester derivative can replicate these effects and whether the kinetics of the response differ. The sustained intracellular release of T3 from the prodrug could potentially foster a more controlled transition from a proliferative to a differentiated state, a hypothesis that requires direct experimental testing.

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for isolating Liothyronine (B1675554) Ethyl Ester from complex mixtures, including synthesis reaction media and non-human biological matrices. The choice of technique depends on the analytical goal, whether it is quantification, metabolite profiling, or stereoisomer analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of thyroid hormones and their derivatives. ijrpr.com For Liothyronine Ethyl Ester, reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase. afjbs.comnih.gov The addition of the ethyl ester group increases the compound's hydrophobicity compared to liothyronine, leading to longer retention times under typical RP-HPLC conditions.

UV Detection: UV detection is a robust and common method for quantification. The aromatic rings in the thyronine structure provide strong UV absorbance. The detection wavelength is typically set around 225 nm or 254 nm to achieve high sensitivity. nih.govsigmaaldrich.comconicet.gov.ar Methods developed for liothyronine can be adapted, with the expectation that the molar absorptivity of the ethyl ester derivative will be very similar to the parent compound. afjbs.com A simple, isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid, is often sufficient for separation from related impurities. afjbs.comsigmaaldrich.comconicet.gov.ar

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides superior selectivity and sensitivity, confirming both the identity and quantity of the analyte. researchgate.netsielc.com For this compound, electrospray ionization (ESI) in positive mode would be effective, generating a protonated molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) for this ion would be specific to the ethyl ester, allowing for unambiguous detection even in the presence of co-eluting compounds. japsonline.com

Electrochemical Detection (ECD): HPLC with electrochemical detection offers exceptional sensitivity for compounds that can be easily oxidized or reduced. nih.gov The phenolic hydroxyl group on the outer ring of the thyronine structure makes it a candidate for oxidative electrochemical detection. lcms.cz While less common than UV or MS for this specific application, HPLC-ECD could provide a highly sensitive method for quantifying trace levels of this compound, particularly in neuroscience research or microdialysis studies where sample volumes are minimal. lcms.cz

Table 1: Example HPLC Conditions for Thyronine Analysis (Adaptable for this compound) This table is generated based on published methods for the parent compound, Liothyronine.

Parameter HPLC-UV Method afjbs.comsigmaaldrich.com HPLC-MS Method sielc.com
Column Ascentis® Express ES-Cyano, C18 Primesep D (mixed-mode)
Mobile Phase Acetonitrile:Water (e.g., 25:75 or 60:40 v/v) with 0.05% Phosphoric Acid Acetonitrile and TFA Buffer
Flow Rate 1.0 - 1.5 mL/min 1.0 mL/min
Detection UV at 225 nm or 285 nm MS (e.g., ESI)
Temperature 30-44 °C Ambient
Injection Vol. 5 - 20 µL Not Specified

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying a wide range of metabolites. gcms.cz However, due to the low volatility and polar nature of thyroid hormones and their derivatives, direct analysis by GC-MS is not feasible. A crucial derivatization step is required to convert the analytes into volatile and thermally stable compounds. escholarship.org

For this compound, the primary amino and carboxylic acid groups would need to be derivatized, typically through silylation (e.g., using BSTFA to form trimethylsilyl (B98337) derivatives) or acylation. escholarship.org The existing ethyl ester group would remain intact during this process. After derivatization, the resulting compound can be separated on a GC column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural confirmation and to build libraries for metabolite profiling. thepharmajournal.com While effective, the multi-step nature of sample preparation (extraction, derivatization) makes GC-MS less direct than LC-MS for this class of compounds. escholarship.org

Liothyronine is a chiral molecule, with the L-isomer (L-liothyronine) being the biologically active form. sielc.com Consequently, this compound is also chiral. The analysis and separation of its enantiomers are critical for research, as different stereoisomers can have vastly different biological activities.

Chiral chromatography is the definitive method for separating enantiomers. chromatographyonline.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comgcms.cz

Common CSPs applicable to this type of molecule include:

Cyclodextrin-based phases: These are widely used and can operate in reversed-phase mode, which is highly compatible with mass spectrometry. lcms.cz

Cellulose and amylose (B160209) derivatives: These polysaccharide-based phases offer broad applicability and are often used in normal-phase or polar organic modes. lcms.cz

Crown ether phases: These are particularly effective for separating chiral primary amines, like the one present in the liothyronine structure. researchgate.net

The choice of the mobile phase is critical and depends on the CSP used. For LC-MS compatibility, reversed-phase conditions using aqueous-organic mobile phases are preferred. lcms.cz

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry is indispensable for the sensitive quantification and unambiguous structural confirmation of this compound and its metabolites.

For the detection of trace amounts of this compound in non-human biological matrices (e.g., serum, plasma, tissue homogenates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. japsonline.comresearchgate.net This technique offers unparalleled sensitivity and selectivity by monitoring specific fragmentation pathways of the target analyte. endocrine-abstracts.orgjapsonline.com

The process typically involves:

Sample Preparation: Extraction of the analyte from the biological matrix is necessary to remove interfering substances like proteins and salts. Solid-Phase Extraction (SPE) is a common and effective method. endocrine-abstracts.orgsepscience.com

Chromatographic Separation: A rapid HPLC or UHPLC separation is performed to resolve the analyte from other components. japsonline.comjapsonline.com

Tandem Mass Spectrometry: The analyte is ionized (typically via ESI) and the specific protonated molecular ion [M+H]⁺ of this compound is selected in the first quadrupole (Q1). This parent ion is then fragmented in a collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels (ng/mL or pg/mL). japsonline.comsemanticscholar.org

For this compound, the parent ion mass would be higher than that of liothyronine (m/z 652) due to the addition of the ethyl group. The fragmentation patterns would likely involve losses of the side chain and iodine atoms, similar to the parent compound. japsonline.com

Table 2: Example LC-MS/MS Transitions for Liothyronine (Adaptable for this compound) This table is based on published MRM transitions for the parent compound, Liothyronine. japsonline.com

Compound Parent Ion (m/z) Product Ion (m/z) Ionization Mode
Liothyronine (T3) 651.70 605.85 ESI Positive
This compound Predicted: ~679.7 Predicted: Similar fragmentation pathways ESI Positive

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the structural elucidation of unknown compounds, such as synthesis by-products or metabolites of this compound. researchgate.netnih.gov Unlike standard mass spectrometers, HRMS instruments (e.g., Orbitrap, Q-TOF) measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to within 5 ppm). researchgate.net

This high mass accuracy allows for the confident determination of the elemental formula of a detected ion. researchgate.net When studying the metabolism of this compound in a non-human model, HRMS can be used to:

Confirm the elemental composition of the parent drug.

Identify potential metabolites by detecting their accurate masses. Common metabolic pathways for thyroid hormones include deiodination (loss of iodine atoms), conjugation (e.g., with glucuronides or sulfates), and modification of the alanine (B10760859) side chain (e.g., deamination, decarboxylation). researchgate.netdrugbank.com

Perform tandem HRMS (MS/MS) experiments where fragment ions are also measured with high mass accuracy, providing detailed structural information about the metabolite. researchgate.netfrontiersin.org

A comprehensive investigation into the impurity profile of liothyronine sodium using HRMS has successfully characterized dozens of related substances, demonstrating the technique's power in revealing a detailed chemical landscape. researchgate.net A similar approach would be invaluable for characterizing this compound and its metabolic fate.

Quantitative Proteomics Approaches for Enzyme Expression Analysis

The metabolic fate of this compound is intrinsically linked to the activity of esterase enzymes, which catalyze its hydrolysis to the active hormone, liothyronine. nih.govwikipedia.org Quantitative proteomics offers a powerful tool to investigate the expression levels of these and other relevant drug-metabolizing enzymes (DMEs) and transporters in various tissues. nih.govnih.gov This information is vital for building physiologically based pharmacokinetic (PBPK) models to predict the compound's behavior in vivo. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of quantitative proteomics. nih.govresearchgate.net In this approach, proteins from tissue samples (e.g., liver or intestine) are extracted and digested into peptides. These peptides are then separated by liquid chromatography and analyzed by a mass spectrometer. By using targeted proteomics, specific peptides from known DMEs and transporters can be precisely quantified. nih.govnih.gov This allows for the determination of the absolute abundance of these proteins, often expressed in picomoles per milligram of total or microsomal protein. nih.gov

For instance, studies on drug-metabolizing enzymes in human liver and intestinal tissues have successfully quantified a wide range of cytochrome P450 (CYP) enzymes, uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs), and various transporters. nih.govnih.gov Such studies provide baseline data on the enzymatic machinery that this compound would encounter. By comparing the proteomic profiles of different tissues or individuals, researchers can gain insights into potential variability in the metabolic activation of the prodrug. nih.govresearchgate.net

Table 1: Key Protein Families in Drug Metabolism Relevant to this compound

Protein FamilyFunctionRelevance to this compound
Esterases Hydrolysis of ester bonds. nih.govwikipedia.orgmdpi.comresearchgate.netCatalyze the conversion of this compound to active liothyronine.
Cytochrome P450 (CYP) enzymes Oxidation, reduction, and hydrolysis of a wide range of compounds.Potential involvement in further metabolism of liothyronine or its ester.
Uridine 5'-diphospho-glucuronosyltransferases (UGTs) Glucuronidation, a major phase II metabolic pathway.Potential conjugation and elimination of liothyronine. drugbank.com
Transporters (e.g., OATPs, P-gp) Influx and efflux of drugs and metabolites across cell membranes. nih.govInfluence the tissue distribution and cellular uptake of this compound and liothyronine. nih.gov

Spectroscopic Techniques for Structural and Interaction Studies

Spectroscopic methods are indispensable for the detailed characterization of this compound and its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unequivocal structural confirmation of synthesized compounds like this compound. researchgate.net Both ¹H-NMR and ¹³C-NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. mdpi.com The resulting spectra serve as a fingerprint, confirming that the desired ester has been synthesized and is free from significant impurities. mdpi.comlgcstandards.com

Quantitative NMR (qNMR) can be used to determine the purity of the compound with high accuracy by comparing the integral of a signal from the analyte to that of a certified internal standard. mdpi.comlgcstandards.commhlw.go.jp This method is traceable to the International System of Units (SI), providing a high level of confidence in the purity assessment. mdpi.com For example, in the characterization of related thyroid hormone compounds, qNMR has been used to assign purity values with low uncertainty. mdpi.com

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the secondary structure of proteins and any conformational changes that occur upon ligand binding. nih.gov When this compound or its active metabolite, liothyronine, binds to its target, the thyroid hormone receptor (TR), it can induce conformational changes in the receptor. drugbank.com These changes are critical for the subsequent biological response.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov The resulting spectrum in the far-UV region (around 190-250 nm) provides information on the protein's secondary structure content (e.g., α-helix, β-sheet). nih.gov By comparing the CD spectrum of the TR in its free form to that of the TR bound to liothyronine or its ethyl ester, researchers can detect and characterize these binding-induced conformational shifts. This information is crucial for understanding the molecular basis of the compound's activity at the receptor level.

In Situ and Ex Vivo Imaging Techniques for Tissue Distribution (non-human)

Understanding the distribution of a compound and its metabolites within different tissues is fundamental to pharmacology and toxicology. nih.gov In situ and ex vivo imaging techniques provide spatial information that is lost in conventional homogenization-based methods. mdpi.com

Quantitative whole-body autoradiography (QWBA) is a powerful technique for visualizing and quantifying the distribution of a radiolabeled compound throughout an entire animal. nih.gov For this method, a radiolabeled version of this compound (e.g., labeled with ¹⁴C or ¹²⁵I) would be synthesized and administered to a laboratory animal. nih.gov At various time points, the animal is euthanized and flash-frozen. Thin sections of the whole animal are then taken and exposed to a phosphor imaging plate or X-ray film. nih.gov

The resulting autoradiogram provides a detailed image of the tissues and organs where the radioactivity has accumulated. nih.gov By using standards with known radioactivity concentrations, the images can be quantified to determine the concentration of the compound and its metabolites in specific tissues. nih.gov This technique has been instrumental in drug distribution studies for a wide array of compounds, providing critical data for pharmacokinetic and toxicology assessments. nih.gov For instance, autoradiographic studies with ¹²⁵I-labeled compounds have been used to determine the sites of action for various peptides by identifying the location of their receptors. nih.goviaea.org

Mass Spectrometry Imaging (MSI) is an advanced analytical technique that allows for the label-free visualization of the spatial distribution of multiple molecules, including the parent drug, its metabolites, and endogenous biomolecules, directly in tissue sections. mdpi.comnih.govnih.gov This provides a significant advantage over autoradiography, which detects total radioactivity without discriminating between the parent compound and its metabolites. nih.gov

Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are commonly used for MSI. mdpi.comcolumbia.edu A laser or a charged solvent spray is rastered across the surface of a tissue section, desorbing and ionizing molecules at each point. The mass spectrometer then analyzes the ions from each location, generating a mass spectrum for every pixel of the image. This allows for the creation of ion density maps that show the distribution of this compound, liothyronine, and any other metabolites with high spatial resolution. mdpi.com MSI has been successfully used to map the distribution of thyroid hormones in tadpoles and to study the tissue-based pharmacokinetics of various drugs. mdpi.comnih.gov

Mechanistic Studies on Esterase Biology and Biochemistry in Relation to Liothyronine Ethyl Ester

Identification and Characterization of Human and Animal Esterases Involved in Hydrolysis

No studies have been identified that name or characterize any specific human or animal esterases responsible for the hydrolysis of Liothyronine (B1675554) Ethyl Ester. The scientific literature on the metabolism of liothyronine (T3) and other thyroid hormones primarily focuses on pathways such as deiodination, glucuronidation, and sulfation, with no mention of hydrolysis of an ethyl ester form. While carboxylesterases (CES), such as CES1 and CES2, are known to be crucial in the metabolism of a wide array of ester-containing drugs, there is no published research connecting these enzymes to the biotransformation of Liothyronine Ethyl Ester.

Substrate Specificity and Kinetic Analysis of Relevant Esterases

As no specific esterases have been identified in the hydrolysis of this compound, there is a complete absence of data regarding substrate specificity and kinetic analysis. Consequently, no information is available on key kinetic parameters such as:

Michaelis-Menten constant (Km): Which would indicate the substrate concentration at which the hydrolysis reaction rate is half of the maximum.

Maximum reaction velocity (Vmax): Which would define the maximum rate of hydrolysis under specific conditions.

Catalytic constant (kcat): Which would represent the turnover number of the enzyme.

Without experimental data, it is impossible to create a data table or provide any quantitative analysis of the enzymatic reaction.

Genetic Polymorphisms of Esterases and their In Vitro Impact on this compound Biotransformation

While it is well-established that genetic polymorphisms in esterases, particularly carboxylesterases, can significantly impact the metabolism of various drugs, there is no information available that specifically links these genetic variations to the in vitro biotransformation of this compound. Studies in this field would require identifying the relevant esterase(s) first and then examining the effect of known genetic variants of that enzyme on the rate of hydrolysis. As the primary enzyme(s) have not been identified, no such research is available.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Dynamics Simulations of Liothyronine (B1675554) Ethyl Ester with TR and Esterase Enzymes

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as Liothyronine Ethyl Ester, and its protein targets. These methods provide a detailed view of the binding process, conformational changes, and the stability of the resulting complex.

Interaction with Thyroid Hormone Receptors (TR):

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. For this compound, the primary target is the Thyroid Hormone Receptor (TR), specifically the ligand-binding domain (LBD). The LBD of TR features a predominantly hydrophobic pocket with key hydrophilic residues at the extremities that are crucial for binding natural hormones like T3. acs.org Docking simulations of this compound into the TRβ LBD would likely show that the core diphenyl ether structure occupies the same hydrophobic pocket as T3. The ethyl ester group, replacing the carboxylate of T3, would introduce new interactions. The binding affinity is influenced by factors such as the protonation state of the amino group and the conformation of the aromatic rings. nih.gov The anionic form of the parent compound's carboxyl group is considered essential for optimal protein binding, suggesting that the esterification in this compound would significantly alter the binding profile compared to T3. nih.gov

Table 1: Potential Key Interacting Residues in Thyroid Hormone Receptor β (TRβ) for Liothyronine Analogs
ResidueLocation in LBDPotential Interaction TypeSignificance
Arg228Helix H3Hydrogen Bond, Salt BridgeCrucial for anchoring the amino acid side chain of the ligand.
His381Helix H11Hydrogen BondInteracts with the 4'-hydroxyl group of the outer ring.
Arg266Helix H5Hydrogen BondForms a key interaction with the ligand's side chain.
Phe218-Hydrophobic/Van der WaalsContributes to the hydrophobic pocket that accommodates the inner phenyl ring.
Leu276-Hydrophobic/Van der WaalsForms part of the hydrophobic binding cavity for the diphenyl ether core.

Interaction with Esterase Enzymes:

As an ester, this compound is a potential substrate for esterase enzymes, which would hydrolyze it to the active hormone, liothyronine, and ethanol. MD simulations are instrumental in understanding the catalytic mechanism of esterases. mdpi.comnih.gov Simulations can model the substrate's entry into the active site, the conformational changes required for catalysis, and the release of the products. nih.gov Key steps in the simulation would involve observing the interaction of the ester carbonyl group with the catalytic triad (B1167595) (typically Ser-His-Asp/Glu) within the enzyme's active site. The simulation can reveal how the bulky thyronine backbone of the molecule is accommodated within the enzyme's binding pocket and whether this sterichindrance affects the rate of hydrolysis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized molecules and to provide insights into the structural features that are important for activity, thereby guiding the design of more potent and selective derivatives. nih.gov

For this compound, a QSAR study would involve synthesizing or computationally generating a library of derivatives with modifications at various positions (e.g., different ester groups, substitutions on the phenyl rings). The binding affinity of these derivatives for TR would then be determined experimentally or predicted via docking. Molecular descriptors, which are numerical representations of chemical and physical properties, would be calculated for each derivative.

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which describe the electronic distribution.

Steric: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which describe the molecule's partitioning between water and an organic solvent.

Topological: (e.g., connectivity indices) which describe the atomic arrangement and bonding.

A mathematical model is then built using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to find the best correlation between the descriptors and the biological activity. nih.gov QSAR studies on other TR ligands have shown that factors like the electronegativity of substituents at the 3'-position and the hydrophobicity of arylmethyl groups can significantly influence both receptor binding and selectivity. nih.gov A QSAR model for this compound derivatives could identify the optimal properties for the ester group to balance TR binding affinity with desired pharmacokinetic properties, such as the rate of hydrolysis by esterases. Such models are invaluable for rationally designing novel thyromimetics. nih.govnih.gov

Table 2: Hypothetical QSAR Descriptors and Their Potential Impact on TRβ Activity for this compound Derivatives
Descriptor ClassSpecific Descriptor ExamplePotential Impact on TRβ Binding AffinityRationale
LipophilicLogP (Octanol-Water Partition Coefficient)Positive Correlation (within a range)The TR binding pocket is largely hydrophobic; increased lipophilicity can enhance binding. nih.gov
ElectronicHOMO/LUMO EnergyCorrelation with charge transferDescribes the molecule's ability to donate or accept electrons, influencing interactions with receptor residues.
StericMolar Refractivity (MR)Parabolic RelationshipIndicates the volume occupied by the substituent; there is an optimal size for fitting into the binding pocket.
Geometric3D-WHIM (Weighted Holistic Invariant Molecular)Correlation with 3D shapeDescribes the overall shape, size, and symmetry, which are critical for receptor complementarity.

Prediction of Pharmacokinetic Properties (e.g., permeability, metabolism) using In Silico Models (non-human)

In silico models are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govnih.gov These predictions help to identify compounds with potentially poor pharmacokinetic profiles before significant resources are invested in their synthesis and testing. researchgate.net

For this compound, which can be considered a prodrug of liothyronine, in silico ADME prediction is particularly valuable. mdpi.com

Permeability and Absorption: The ethyl ester group makes this compound more lipophilic than its parent compound, liothyronine. This increased lipophilicity, often quantified by a higher calculated LogP value, is generally expected to enhance membrane permeability and passive absorption across the gastrointestinal tract. researchgate.net Various computational models can predict permeability through biological barriers like the intestinal wall or the blood-brain barrier based on molecular properties such as size, polar surface area, and the number of rotatable bonds. mdpi.com

Metabolism: A primary metabolic pathway for this compound would be enzymatic hydrolysis by esterases in the plasma, liver, and other tissues to release the active drug, liothyronine. In silico models can help predict the susceptibility of the ester bond to hydrolysis. Furthermore, other metabolic transformations, such as those mediated by cytochrome P450 enzymes, can be predicted using QSAR and pharmacophore models built from databases of known enzyme substrates. researchgate.net

Distribution: Predictions of plasma protein binding and tissue distribution are also possible. The change in physicochemical properties due to the ester group will affect how the molecule distributes throughout the body compared to liothyronine.

These computational tools allow for a rapid, preliminary assessment of the compound's drug-like properties, helping to prioritize candidates for further experimental evaluation. nih.gov

Table 3: Comparison of Predicted ADME Properties for Liothyronine vs. This compound
PropertyLiothyronine (T3)This compound (Predicted)Implication of Esterification
Molecular Weight (g/mol)~651~679Slight increase.
LogPLowerHigherIncreased lipophilicity, potentially enhancing membrane permeability. researchgate.net
Aqueous Solubility (LogS)HigherLowerDecreased water solubility, a common trade-off for increased permeability. mdpi.com
Polar Surface Area (Ų)HigherLowerReduced polarity, which can favor passive diffusion across membranes.
Primary MetabolismDeiodination, Glucuronidation, SulfationEster HydrolysisActs as a prodrug, releasing the active T3 upon enzymatic cleavage.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. ut.ac.irresearchgate.net DFT calculations can provide deep insights into the intrinsic properties of this compound that govern its interactions with biological targets.

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: DFT can determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings, which is known to be important for TR binding. oncohemakey.com

Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com This is invaluable for understanding where the molecule is likely to engage in electrostatic interactions, such as hydrogen bonding with receptor residues.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Atomic Charges: DFT can calculate the partial charge on each atom, providing a quantitative measure of the polarity of different bonds and functional groups, which influences intermolecular interactions.

For this compound, DFT calculations could be used to analyze how the ethyl ester group alters the electronic properties of the thyronine core compared to the natural carboxylate group of T3. This information can help rationalize the observed binding affinities and reactivity, providing a fundamental understanding that complements the findings from docking and QSAR studies. ut.ac.ir

Future Research Directions and Unanswered Questions

Development of Next-Generation Targeted Delivery Systems Utilizing Ester Linkages

The ethyl ester group in liothyronine (B1675554) ethyl ester provides a chemical handle that could be exploited for targeted delivery systems. Future research should focus on designing and synthesizing next-generation delivery platforms that recognize specific tissues or cell types. For instance, nanoparticles or liposomes could be functionalized to target tissues with high expression of specific esterases, theoretically allowing for localized release of liothyronine. nih.gov Polymeric prodrugs, where liothyronine ethyl ester is incorporated into a larger polymer backbone, could also be designed for controlled, sustained release through the gradual hydrolysis of ester bonds. researchgate.net A key research question is whether delivery systems can be developed to leverage the differential expression of esterases in various tissues to achieve targeted therapeutic effects, thereby potentially reducing systemic exposure and off-target effects.

Elucidation of Novel Binding Partners and Off-Target Interactions in Cellular Models

While the primary target of liothyronine is the thyroid hormone receptor (TR), it is crucial to investigate the full spectrum of molecular interactions for this compound. nih.govdrugbank.com Future studies should aim to identify both its intended binding partners and any potential off-target interactions. High-throughput screening and proteomic approaches in relevant cellular models could reveal unforeseen binding proteins. A significant unanswered question is how the ethyl ester modification alters the binding affinity and specificity of the molecule compared to native liothyronine. Understanding these interactions is vital for predicting the compound's biological activity and potential for unintended effects. nih.govmdpi.com Research should clarify whether the esterified form has its own unique biological activities before its conversion to liothyronine.

Advanced In Vitro Models for Studying this compound Metabolism and Activity

To accurately predict the in vivo behavior of this compound, advanced in vitro models that better recapitulate human physiology are needed. The development and use of thyroid organoids, which are three-dimensional cell cultures that mimic the structure and function of the thyroid gland, could provide a more accurate platform for studying the metabolism and activity of this compound. researchgate.net Furthermore, microfluidic systems, or "organ-on-a-chip" technology, could be employed to simulate the physiological environment of specific tissues, such as the liver, where much of thyroid hormone metabolism occurs. drugbank.com These models would allow for detailed investigation into the rate of hydrolysis of the ethyl ester by cellular esterases and the subsequent activity of the released liothyronine on target cells. A primary research goal would be to determine the metabolic fate of the ethyl group and the kinetics of liothyronine release in a controlled, physiologically relevant setting.

Exploration of this compound as a Research Tool for Understanding Thyroid Hormone Signaling Pathways

This compound could serve as a valuable research tool for dissecting the complexities of thyroid hormone signaling. nih.govcreative-diagnostics.comimmunoway.com Its potential for a more controlled or delayed release of liothyronine in a cellular or tissue context could allow researchers to study the temporal dynamics of thyroid hormone action. For example, by applying the esterified compound to cell cultures, researchers could investigate the downstream effects of a slower, more sustained increase in intracellular liothyronine concentration, which may reveal novel aspects of gene regulation and non-genomic signaling pathways. researchgate.netnih.gov A key question to explore is whether the rate of ester hydrolysis can be modulated to finely control the activation of thyroid hormone receptors, thereby providing a more nuanced understanding of dose-response relationships in thyroid signaling.

Q & A

Q. How is Liothyronine Ethyl Ester synthesized and characterized in laboratory settings?

this compound is typically synthesized via esterification of liothyronine (T3) using ethanol or ethylating agents under controlled acidic or basic conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Researchers must report reaction yields, solvent systems, and purification steps (e.g., recrystallization or column chromatography) to ensure reproducibility .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Reverse-phase HPLC coupled with tandem MS (HPLC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. Method validation should include calibration curves (linearity range: 1–100 ng/mL), limits of detection/quantification, and recovery rates from spiked plasma or tissue homogenates. Stability studies under freeze-thaw cycles and storage conditions (-80°C) are critical to avoid analyte degradation .

Q. What are the critical parameters to consider when designing a stability study for this compound under varying physiological conditions?

Key parameters include pH (simulating gastric/intestinal environments), temperature (37°C for body temperature), and enzymatic activity (e.g., esterases in plasma). Accelerated stability testing at elevated temperatures (40–60°C) can predict shelf-life. Use phosphate-buffered saline (PBS) or simulated biological fluids to assess hydrolysis rates, with periodic sampling analyzed via HPLC .

Advanced Research Questions

Q. What are the challenges in establishing the in vivo stability and bioavailability of this compound compared to its parent compound?

The ethyl ester’s lipophilicity may enhance intestinal absorption but increase susceptibility to enzymatic hydrolysis in systemic circulation. Researchers must compare pharmacokinetic (PK) profiles (Cmax, Tmax, AUC) in animal models (e.g., rats) using serial blood sampling. Microdialysis or LC-MS/MS can track intact ester vs. free T3 levels. Confounding factors include interspecies variability in esterase activity and enterohepatic recirculation .

Q. How can researchers resolve discrepancies in the metabolic pathways reported for this compound across different studies?

Contradictions often arise from differences in model systems (e.g., hepatocytes vs. plasma). A tiered approach is recommended:

  • Step 1: In vitro assays using human liver microsomes/S9 fractions to identify primary metabolites.
  • Step 2: Isotopic labeling (e.g., <sup>13</sup>C-ethyl group) to trace hydrolysis pathways via MS.
  • Step 3: Cross-validation using CRISPR-edited cell lines lacking specific esterases to isolate contributing enzymes .

Q. What methodological approaches are employed to assess the receptor binding affinity and selectivity of this compound derivatives?

Radioligand competition assays (e.g., <sup>125</sup>I-T3 binding to thyroid hormone receptors α/β) quantify IC50 values. Molecular docking simulations can predict binding modes, while surface plasmon resonance (SPR) measures real-time association/dissociation kinetics. For selectivity, screen against related nuclear receptors (e.g., retinoic acid receptor) to rule off-target effects .

Methodological Notes

  • Data Interpretation: Use multivariate sensitivity analysis to address uncertainty in parameters like hydrolysis rates or receptor binding (e.g., Monte Carlo simulations) .
  • Reproducibility: Follow the Beilstein Journal’s guidelines for detailed experimental protocols, including batch-to-batch variability and raw data archiving .
  • Ethical Compliance: For in vivo studies, adhere to institutional animal care protocols and include attrition rates in PK studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.